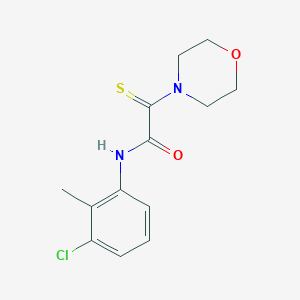
N-(3-chloro-2-methylphenyl)-2-(4-morpholinyl)-2-thioxoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-2-methylphenyl)-2-(4-morpholinyl)-2-thioxoacetamide, commonly known as CTX-0294885, is a novel small molecule inhibitor that has been developed to target the protein kinase R (PKR). PKR is a serine/threonine kinase that plays a crucial role in the innate immune response to viral infection, cellular stress, and inflammation. CTX-0294885 has shown promising results in preclinical studies as a potential therapeutic agent for a range of diseases, including viral infections, cancer, and neurodegenerative disorders.
Mechanism of Action
CTX-0294885 acts as a selective inhibitor of N-(3-chloro-2-methylphenyl)-2-(4-morpholinyl)-2-thioxoacetamide by binding to the kinase domain of the protein. N-(3-chloro-2-methylphenyl)-2-(4-morpholinyl)-2-thioxoacetamide is activated in response to viral infection, cellular stress, and inflammation, leading to the phosphorylation of eukaryotic initiation factor 2α (eIF2α) and the subsequent inhibition of protein synthesis. CTX-0294885 inhibits the activation of N-(3-chloro-2-methylphenyl)-2-(4-morpholinyl)-2-thioxoacetamide, leading to the restoration of protein synthesis and the reduction of viral replication and inflammation.
Biochemical and Physiological Effects
Studies have shown that CTX-0294885 can have a range of biochemical and physiological effects, depending on the disease being targeted. In viral infections, CTX-0294885 has been shown to reduce viral replication by inhibiting N-(3-chloro-2-methylphenyl)-2-(4-morpholinyl)-2-thioxoacetamide activation. In cancer, CTX-0294885 has been shown to induce apoptosis and inhibit tumor growth by targeting the MAPK/ERK signaling pathway. In neurodegenerative disorders, CTX-0294885 has been shown to reduce inflammation and oxidative stress, leading to the preservation of neuronal function.
Advantages and Limitations for Lab Experiments
One of the main advantages of CTX-0294885 as a research tool is its selectivity for N-(3-chloro-2-methylphenyl)-2-(4-morpholinyl)-2-thioxoacetamide, which allows for the specific targeting of this protein in cellular and animal models. CTX-0294885 also has good bioavailability and pharmacokinetic properties, making it suitable for in vivo studies. However, one limitation of CTX-0294885 is its potential toxicity, which needs to be carefully monitored in preclinical and clinical studies.
Future Directions
There are several potential future directions for research on CTX-0294885. One area of focus is the development of CTX-0294885 as a therapeutic agent for viral infections, including COVID-19. Studies have shown that CTX-0294885 can inhibit the replication of SARS-CoV-2, the virus that causes COVID-19, in vitro. Another area of focus is the development of CTX-0294885 as a therapeutic agent for neurodegenerative disorders, such as Alzheimer's disease. Studies have shown that CTX-0294885 can reduce inflammation and oxidative stress in animal models of Alzheimer's disease, leading to the preservation of cognitive function. Overall, CTX-0294885 has shown great promise as a therapeutic agent for a range of diseases, and further research is needed to fully explore its potential.
Synthesis Methods
The synthesis of CTX-0294885 involves a multi-step process that starts with the reaction of 3-chloro-2-methylbenzaldehyde with thiourea to form 3-chloro-2-methylphenylthiourea. This intermediate is then reacted with ethyl chloroacetate to form N-(3-chloro-2-methylphenyl)-2-oxoethylthiourea. The final step involves the reaction of N-(3-chloro-2-methylphenyl)-2-oxoethylthiourea with morpholine to form CTX-0294885.
Scientific Research Applications
CTX-0294885 has been the subject of extensive scientific research in recent years, with a focus on its potential therapeutic applications. Studies have shown that CTX-0294885 can inhibit the activity of N-(3-chloro-2-methylphenyl)-2-(4-morpholinyl)-2-thioxoacetamide, which is involved in the regulation of cellular stress responses, viral replication, and inflammation. Inhibition of N-(3-chloro-2-methylphenyl)-2-(4-morpholinyl)-2-thioxoacetamide by CTX-0294885 has been shown to have therapeutic potential in a range of diseases, including viral infections, cancer, and neurodegenerative disorders.
properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-morpholin-4-yl-2-sulfanylideneacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O2S/c1-9-10(14)3-2-4-11(9)15-12(17)13(19)16-5-7-18-8-6-16/h2-4H,5-8H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CARRLHIGKQMOKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=S)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-2-methylphenyl)-2-(morpholin-4-yl)-2-thioxoacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(diphenylmethyl)-5-(1H-1,2,4-triazol-1-ylacetyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5127121.png)

![2-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B5127142.png)
![3-methoxy-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5127146.png)
![N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5127154.png)
![3,4,5-trimethoxy-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5127155.png)
![2-[(3-butoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5127171.png)
![N-1,3-benzothiazol-2-yl-2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]thio}acetamide](/img/structure/B5127178.png)
![2-(4-chloro-3-methylphenoxy)-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide](/img/structure/B5127182.png)


![2-[4-(1H-indol-1-yl)-4-oxobutyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5127197.png)
![ethyl 4-[4-{[5-(3-nitrophenyl)-2-furyl]methylene}-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoate](/img/structure/B5127201.png)
![2-(4-chlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazine 1,4-dioxide](/img/structure/B5127217.png)